Oleandomycin phosphate Oleandomycin phosphate Oleandomycin Phosphate is the phosphate salt form of oleandomycin, a macrolide antibiotic similar to erythromycin with antimicrobial activity. Oleandomycin targets and reversibly binds to the 50S subunit of bacterial ribosomes. This prevents translocation of peptidyl tRNA leading to an inhibition of protein synthesis.
Antibiotic macrolide produced by Streptomyces antibioticus.
Brand Name: Vulcanchem
CAS No.: 7060-74-4
VCID: VC21139695
InChI: InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1
SMILES: CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O
Molecular Formula: C35H64NO16P
Molecular Weight: 785.9 g/mol

Oleandomycin phosphate

CAS No.: 7060-74-4

Cat. No.: VC21139695

Molecular Formula: C35H64NO16P

Molecular Weight: 785.9 g/mol

* For research use only. Not for human or veterinary use.

Oleandomycin phosphate - 7060-74-4

Specification

Description Oleandomycin Phosphate is the phosphate salt form of oleandomycin, a macrolide antibiotic similar to erythromycin with antimicrobial activity. Oleandomycin targets and reversibly binds to the 50S subunit of bacterial ribosomes. This prevents translocation of peptidyl tRNA leading to an inhibition of protein synthesis.
Antibiotic macrolide produced by Streptomyces antibioticus.
CAS No. 7060-74-4
Molecular Formula C35H64NO16P
Molecular Weight 785.9 g/mol
IUPAC Name (3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;hydroperoxy-oxido-oxophosphanium;molecular hydrogen
Standard InChI InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1
Standard InChI Key LJQRWAWAOFAOCL-JLAGNBEQSA-N
Isomeric SMILES [HH].C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4CC(C([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-]
SMILES CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O
Canonical SMILES [HH].CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-]

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